Product packaging for (D-Trp8)-g2-MSH(Cat. No.:CAS No. 321351-81-9)

(D-Trp8)-g2-MSH

Cat. No.: B013306
CAS No.: 321351-81-9
M. Wt: 1570.8 g/mol
InChI Key: GZWUQPQBOGLSIM-MDMVXOTPSA-N
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Description

Overview of Melanocortin Peptides and Receptors

The melanocortin system is centered around a family of peptide hormones derived from the post-translational processing of the precursor protein pro-opiomelanocortin (POMC). bachem.comdrugs.compharmaceutical-networking.commdpi.com Key endogenous melanocortin peptides include adrenocorticotropic hormone (ACTH), alpha-melanocyte-stimulating hormone (α-MSH), beta-melanocyte-stimulating hormone (β-MSH), and gamma-melanocyte-stimulating hormone (γ-MSH). bachem.comdrugs.compharmaceutical-networking.commdpi.com These peptides exert their effects by binding to a family of five G protein-coupled receptors (GPCRs), designated melanocortin receptors 1 through 5 (MC1R-MC5R). bachem.comdrugs.compharmaceutical-networking.commdpi.comnih.govrxlist.comnih.govguidetopharmacology.orgbioscientifica.commdpi.comfrontiersin.org

Each melanocortin receptor subtype exhibits distinct tissue distribution and is associated with diverse physiological functions. MC1R is primarily found on melanocytes and leukocytes and plays a key role in skin and hair pigmentation, as well as mediating anti-inflammatory properties. pharmaceutical-networking.comrxlist.comnih.govfrontiersin.org MC2R is predominantly expressed in the adrenal cortex and is the primary receptor for ACTH, regulating steroid synthesis. pharmaceutical-networking.comrxlist.comnih.gov MC3R and MC4R are significantly expressed in the central nervous system, where they are involved in regulating energy homeostasis, food intake, and sexual function. drugs.compharmaceutical-networking.comrxlist.comnih.govguidetopharmacology.orgbioscientifica.commdpi.comresearchgate.netfrontiersin.orgmdpi.com MC3R is also present in peripheral tissues, including immune cells like lymphocytes and macrophages, contributing to anti-inflammatory effects. frontiersin.org MC5R is found in various peripheral tissues and the CNS and is implicated in exocrine gland function, particularly sebaceous gland secretion, and potentially in energy metabolism and immunomodulation. pharmaceutical-networking.comrxlist.comnih.govmdpi.comzhanggroup.orgzhanggroup.orgidrblab.netidrblab.net Activation of melanocortin receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, although coupling to other signaling pathways like Gq or Gi can also occur depending on the context. bachem.comnih.govresearchgate.netfrontiersin.org A common amino acid sequence motif, HFRW, is important for the binding of many melanocortins to their receptors. frontiersin.org

Derivation and Significance of (D-Trp8)-g2-MSH as a Synthetic Melanocortin Analog

This compound is a synthetic peptide analog derived from γ2-melanocyte-stimulating hormone (γ2-MSH). tocris.comcaymanchem.com γ-MSH is one of the endogenous melanocortin peptides produced from POMC and exists in several forms, including γ1-MSH, γ2-MSH, and γ3-MSH. drugs.commdpi.comiiab.me

The specific modification in this compound involves the substitution of the naturally occurring L-Tryptophan residue at position 8 with a D-Tryptophan residue. tocris.com This structural alteration is significant as it influences the analog's pharmacological profile, particularly its selectivity and potency at different melanocortin receptor subtypes.

Research has characterized this compound as a selective agonist for the melanocortin 3 (MC3) receptor. tocris.comcaymanchem.com Studies investigating its activity at human melanocortin receptors have provided data on its binding affinity and functional effects, such as the induction of cAMP accumulation. The introduction of the D-Trp residue at position 8 appears to contribute to its preferential activity at the MC3 receptor compared to other subtypes like MC4R and MC5R. tocris.com

Detailed research findings have demonstrated the receptor selectivity of this compound. For instance, studies on human receptors have reported varying potencies (expressed as IC50 or EC50 values) across MC3R, MC4R, and MC5R. tocris.comcaymanchem.com

Receptor Subtype (Human)Activity ParameterValue (nM)Reference
MC3RIC506.7 tocris.com
MC3REC50 (cAMP accumulation)0.33 caymanchem.com
MC4RIC50600 tocris.com
MC4REC50 (cAMP accumulation)100 caymanchem.com
MC5RIC50340 tocris.com
MC5REC50 (cAMP accumulation)82 caymanchem.com

These data indicate that this compound exhibits significantly higher potency at the human MC3 receptor compared to the MC4 and MC5 receptors, supporting its classification as an MC3R-selective agonist. tocris.comcaymanchem.com

Beyond its receptor pharmacology, this compound has been utilized in research to investigate the physiological roles mediated by MC3R activation. Studies have explored its potential anti-inflammatory efficacy in various animal models. mdpi.comfrontiersin.orgtocris.com Additionally, research has examined its effects in models of myocardial ischemia-reperfusion injury. caymanchem.com The use of this selective analog allows researchers to better understand the specific contributions of the MC3 receptor to these complex biological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H99N21O16S B013306 (D-Trp8)-g2-MSH CAS No. 321351-81-9

Properties

IUPAC Name

(3S)-3-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82)/t49-,51-,52-,53-,54-,55-,56+,57-,58-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWUQPQBOGLSIM-MDMVXOTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H99N21O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Melanocortin 3 Receptor Mc3r Pharmacology of D Trp8 G2 Msh

Agonistic Profile and Receptor Selectivity of (D-Trp8)-γ2-MSH

(D-Trp8)-γ2-MSH is a synthetic peptide developed through a D-amino acid scan of the native γ-MSH. This modification, specifically the substitution of L-Tryptophan with D-Tryptophan at position 8, dramatically enhances the compound's affinity and selectivity for the MC3R. nih.gov

Research has consistently demonstrated that (D-Trp8)-γ2-MSH is a potent agonist at the human MC3R. medchemexpress.comtargetmol.compeptide.com Studies measuring its binding affinity (IC50) and functional potency (EC50) confirm its high specificity. One study reported an IC50 value of 6.7 nM for the human MC3 receptor. medchemexpress.comtargetmol.comtocris.com Another functional assay determined its EC50 value to be 0.33 nM at the hMC3R. nih.gov This high potency is a significant improvement over the native γ-MSH, which exhibits weaker binding at melanocortin receptors. nih.gov The substitution with D-Tryptophan at the 8th position is considered critical for imparting this enhanced potency and selectivity. nih.gov

A key characteristic of (D-Trp8)-γ2-MSH is its marked selectivity for MC3R over other MCR subtypes. nih.gov Compared to its high affinity for hMC3R, it binds with significantly lower affinity to the human MC4 and MC5 receptors. medchemexpress.comtargetmol.comtocris.com This selectivity is crucial for isolating the physiological effects mediated specifically by MC3R activation.

The compound shows approximately 300-fold and 250-fold greater selectivity for MC3R when compared to MC4R and MC5R, respectively. nih.gov This clear separation in receptor affinity makes (D-Trp8)-γ2-MSH an invaluable research tool for differentiating the functions of MC3R from the closely related MC4R, which is also prominently expressed in the central nervous system. mdpi.com

Table 1: Binding Affinity (IC50) of (D-Trp8)-γ2-MSH at Human Melanocortin Receptors

Receptor SubtypeIC50 (nM)
hMC3R6.7 medchemexpress.comtargetmol.comtocris.com
hMC4R600 medchemexpress.comtargetmol.comtocris.com
hMC5R340 medchemexpress.comtargetmol.comtocris.com

Table 2: Functional Potency (EC50) and Selectivity of (D-Trp8)-γ2-MSH

Receptor SubtypeEC50 (nM)Selectivity Ratio (vs. MC3R)
MC3R0.33 nih.gov1
MC4R~99~300-fold nih.gov
MC5R~82.5~250-fold nih.gov

Note: EC50 values for MC4R and MC5R are estimated based on the reported selectivity fold-increase.

Receptor Expression and Functional Relevance in Target Tissues

The physiological effects of (D-Trp8)-γ2-MSH are dictated by the expression pattern of MC3R in various tissues. MC3R is found in both the central nervous system and peripheral tissues, including immune cells, where it plays a significant role in modulating inflammatory responses.

Both MC1R and MC3R have been identified as key transducers of the anti-inflammatory effects of melanocortins. nih.gov The selective activation of MC3R by (D-Trp8)-γ2-MSH has been shown to elicit potent anti-inflammatory actions. nih.gov Studies using peritoneal macrophages from mice with a nonfunctional MC1R demonstrated that (D-Trp8)-γ2-MSH could still induce cAMP accumulation, confirming functional MC3R expression in these immune cells. nih.gov

In this model, (D-Trp8)-γ2-MSH attenuated the release of the chemokine KC, an effect that was blocked by MC3R antagonists but not by a selective MC4R antagonist. nih.gov This highlights the specific role of MC3R on macrophages in mediating anti-inflammatory effects. Further research has shown that selective MC3R activation suppresses both systemic and local inflammation and reduces leukocyte accumulation. nih.gov

Within the central nervous system (CNS), MC3R and MC4R are the primary melanocortin receptors. nih.gov MC3R is predominantly expressed in the brain, particularly in the hypothalamus and limbic system. mdpi.comoup.com More detailed mapping has revealed MC3R presence in the cortex, amygdala, thalamus, and brainstem. nih.gov The expression is especially dense in the hypothalamic arcuate nucleus, a critical region for regulating energy homeostasis. nih.govijbs.combiorxiv.org

While there is some overlap, the distribution of MC3R is generally less widespread than that of MC4R, which is the most abundantly expressed melanocortin receptor in the CNS. mdpi.comnih.gov This distinct distribution suggests that MC3R and MC4R have both separate and potentially complementary roles in the brain. The MC3R's presence in regions controlling ingestive behaviors, metabolism, and autonomic responses underscores its importance in these physiological processes. nih.govfrontiersin.org

Intracellular Signaling Pathways Mediated by (D-Trp8)-γ2-MSH

As a G protein-coupled receptor, MC3R transduces extracellular signals into intracellular responses via various signaling cascades. The binding of an agonist like (D-Trp8)-γ2-MSH initiates these pathways.

The canonical signaling pathway for melanocortin receptors involves coupling to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). oup.comijbs.com The agonistic action of (D-Trp8)-γ2-MSH has been shown to follow this pathway, as evidenced by the accumulation of cAMP in peritoneal macrophages upon treatment. nih.gov

In addition to the Gs-cAMP pathway, studies have shown that MC3R can also signal through other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, specifically activating extracellular signal-regulated kinases 1 and 2 (ERK1/2). ijbs.com This suggests a more complex signaling profile for MC3R that could contribute to longer-term effects on gene expression. ijbs.com

Furthermore, (D-Trp8)-γ2-MSH has been shown to exhibit a dual mechanism of anti-inflammatory action by not only modulating cytokine and chemokine release but also by inducing the anti-inflammatory protein heme-oxygenase 1 (HO-1). nih.gov The abrogation of its anti-inflammatory effects by an HO-1 inhibitor confirms that this pathway is a significant component of its mechanism of action. nih.gov

G-protein Coupled Receptor (GPCR) Mechanisms and Gs Coupling

The MC3R is a member of the G-protein coupled receptor (GPCR) family, which are integral membrane proteins that transduce extracellular signals into intracellular responses. researchgate.net Like other melanocortin receptors, the MC3R is known to couple to various G proteins to initiate downstream signaling cascades. The primary signaling pathway for MC3R activation by agonists is through the stimulatory G protein, Gs. ijbs.com

Activation of the MC3R by an agonist, such as (D-Trp8)-g2-MSH, induces a conformational change in the receptor. This conformational shift facilitates the binding and activation of the heterotrimeric Gs protein. Upon activation, the Gsα subunit dissociates from the Gβγ dimer, and in its GTP-bound state, it stimulates the activity of adenylyl cyclase. While direct Gs protein activation assays specifically for this compound are not extensively detailed in the available literature, the robust stimulation of cyclic adenosine monophosphate (cAMP) accumulation serves as a strong indicator of Gs coupling.

Cyclic Adenosine Monophosphate (cAMP) Accumulation

The measurement of intracellular cAMP accumulation is a standard method to quantify the agonist activity at Gs-coupled receptors. For this compound, studies have consistently demonstrated its high potency and efficacy in stimulating cAMP production in cells expressing the human MC3R.

Research has shown that this compound is a highly potent agonist at the hMC3R with an EC50 value of 0.33 nM. nih.gov This indicates that a very low concentration of the compound is required to elicit a half-maximal response in cAMP accumulation. Comparatively, the native γ-MSH peptide exhibits an EC50 of 5.9 nM at the MC3R. nih.gov The D-Trp8 substitution, therefore, confers a significant increase in potency.

Furthermore, this compound displays remarkable selectivity for the MC3R over other melanocortin receptor subtypes. Its potency at the MC3R is approximately 300-fold higher than at the MC4R and 250-fold higher than at the MC5R. nih.gov This selectivity is a key characteristic that makes this compound a valuable tool for studying the specific functions of the MC3R. In studies using peritoneal macrophages from mice, treatment with (D-Trp8)-γ-MSH led to an accumulation of cAMP, confirming MC3R functionality. nih.gov This effect was blocked by a neutralizing antibody against the MC3R, further solidifying the role of this receptor in the observed cAMP increase. nih.gov

CompoundReceptorEC50 (nM)Selectivity vs MC4RSelectivity vs MC5R
This compoundhMC3R0.33~300-fold~250-fold
γ-MSHhMC3R5.9~50-100-fold~50-100-fold

Extracellular Signal-Regulated Kinase (ERK1/2) Signaling

Beyond the canonical Gs-cAMP pathway, GPCRs like the MC3R can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activation of ERK1/2 can lead to diverse cellular responses, including cell proliferation, differentiation, and regulation of gene expression.

While the MC3R has been shown to activate ERK1/2 signaling, detailed studies specifically characterizing the effects of this compound on this pathway are limited. Generally, MC3R-mediated ERK1/2 activation can occur through various mechanisms that may be dependent on the specific ligand and cell type. nih.gov For instance, in some cellular contexts, MC3R can couple to the inhibitory G protein, Gαi, which can subsequently activate the ERK1/2 pathway through a phosphoinositide 3-kinase (PI3K)-dependent mechanism. nih.gov A study on naturally occurring MC3R mutations mentioned that wild-type MC3R stimulated with D-Trp8-γ-MSH showed significant activation of ERK1/2. ijbs.com However, the precise signaling intermediates linking this compound binding to ERK1/2 activation at the MC3R require further investigation.

Implications of Biased Signaling in MC3R Activation

The concept of biased signaling, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. wikipedia.org A biased agonist might, for example, potently activate the Gs-cAMP pathway while having little to no effect on the ERK1/2 pathway, or vice versa. This phenomenon has significant implications for drug development, as it may be possible to design ligands that selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects.

Currently, there is a lack of specific research investigating the biased signaling profile of this compound at the MC3R. While it is a potent activator of the Gs-cAMP pathway, its relative efficacy and potency for other potential signaling pathways, such as ERK1/2 activation or β-arrestin recruitment, have not been thoroughly characterized. Determining whether this compound acts as a biased or balanced agonist at the MC3R would provide a more complete understanding of its pharmacological properties and its potential as a selective research tool or therapeutic agent. Future studies are needed to explore the functional selectivity of this compound and to elucidate the full spectrum of its signaling capabilities at the MC3R.

Preclinical Investigations of D Trp8 G2 Msh Efficacy and Mechanisms

Anti-inflammatory Actions and Immunomodulation

(D-Trp8)-g2-MSH has demonstrated anti-inflammatory efficacy in various preclinical models tocris.comnih.gov. Its actions involve the modulation of cytokine and chemokine production, induction of anti-inflammatory proteins, and effects on leukocyte behavior and macrophage function nih.govmedchemexpress.comoup.comnih.govmdpi.com.

Modulation of Cytokine and Chemokine Production

One of the primary ways this compound exerts its anti-inflammatory effects is by influencing the production and release of key signaling molecules involved in the inflammatory cascade frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org.

Studies have shown that this compound can attenuate the release of the chemokine Keratinocyte Chemoattractant (KC) nih.govmdpi.com. KC is a potent chemoattractant for neutrophils and plays a role in inflammatory cell recruitment nih.gov. Furthermore, research indicates that this compound can suppress the production of Interleukin-1 Beta (IL-1β) frontiersin.orgmdpi.com. IL-1β is a critical pro-inflammatory cytokine involved in a wide range of inflammatory processes wikipedia.orgfrontiersin.org.

Data from a study using a murine model of experimental gout demonstrated that this compound inhibited the aggregation of CXCL1 (the human homolog of murine KC) and suppressed the production of IL-1β evoked by monosodium urate crystals in the peritoneal cavity mdpi.com. Systemic treatment with this compound in mice also inhibited KC release in the peritoneal cavity nih.gov.

This compound has been shown to influence the levels of Tumor Necrosis Factor-alpha (TNF-α) and modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway mdpi.comnih.gov. TNF-α is a key pro-inflammatory cytokine involved in systemic inflammation and immune cell regulation frontiersin.orgmdpi.comresearchgate.net. The NF-κB signaling pathway is a central regulator of inflammatory gene expression medchemexpress.comgenome.jpraybiotech.com.

In rat skeletal muscle cells, (D-Trp8)-gMSH was able to prevent TNFα-induced increase of NF-κB(p65) phosphorylation nih.gov. This suggests that the compound can interfere with the activation of this critical inflammatory pathway nih.gov. The melanocortin system, in general, has been implicated in the regulation of TNF-α in monocytes and macrophages mdpi.com.

Induction of Anti-Inflammatory Proteins (e.g., Heme-Oxygenase 1)

Beyond suppressing pro-inflammatory mediators, this compound also appears to promote the production of anti-inflammatory molecules nih.gov. A notable example is the induction of heme-oxygenase 1 (HO-1) nih.gov. HO-1 is a cytoprotective protein known for its anti-inflammatory and antioxidant properties nih.govnih.govplos.org.

Studies have demonstrated that (D-Trp8)-gMSH displays a mechanism of action that includes inducing the anti-inflammatory protein HO-1 nih.gov. Treatment with an HO-1 inhibitor abrogated the anti-inflammatory effects of (D-Trp8)-gMSH, highlighting the importance of HO-1 induction in its therapeutic actions nih.gov.

Effects on Leukocyte Accumulation and Migration (e.g., Polymorphonuclear Cells)

The migration and accumulation of leukocytes, particularly polymorphonuclear cells (PMNs) like neutrophils, are central events in the inflammatory response nih.govmdpi.com. This compound has been shown to impact these processes nih.govfrontiersin.orgnih.govmdpi.com.

Systemic treatment with (D-Trp8)-gMSH inhibited polymorphonuclear cell accumulation elicited by inflammatory stimuli in the murine peritoneal cavity nih.gov. In a mouse model of allergic airway inflammation, treatment with [D-TRP8]-g-MSH resulted in lower concentrations of BAL eosinophils and lymphocytes frontiersin.org. Furthermore, in apolipoprotein E deficient mice, (D-Trp8)-γ-MSH treatment reduced leukocyte counts in the blood and aorta nih.gov.

Role in Macrophage Function and Phagocytosis

Macrophages are key immune cells involved in both initiating and resolving inflammation, including through processes like phagocytosis medchemexpress.comoup.comnih.govsdstate.edunih.gov. Research suggests that this compound influences macrophage function nih.govoup.comnih.govfrontiersin.org.

Culturing peritoneal macrophages with (D-Trp8)-gMSH led to the accumulation of cAMP, indicating MC3R receptor functionality on these cells nih.gov. The MC3R is expressed on macrophages and monocytes, and its activation by agonists like (D-Trp8)-γMSH is associated with potent anti-inflammatory effects frontiersin.orgoup.com. While the provided search results confirm the influence on macrophage function and cytokine release, specific detailed research findings directly linking this compound to the modulation of phagocytosis were not explicitly found within the provided snippets. However, the broader role of melanocortins in reducing macrophage release of pro-inflammatory mediators is well-documented frontiersin.org.

Summary of Key Preclinical Findings:

Biological EffectObservationRelevant Citations
Inhibition of KC ReleaseAttenuated release of KC in response to inflammatory stimuli. nih.govmdpi.com
Inhibition of IL-1β ReleaseSuppression of IL-1β production. frontiersin.orgmdpi.com
Suppression of TNF-αInfluence on TNF-α levels. mdpi.comnih.gov
Suppression of NF-κB Signaling PathwayPrevention of NF-κB(p65) phosphorylation. nih.gov
Induction of Heme-Oxygenase 1 (HO-1)Promotes the production of the anti-inflammatory protein HO-1. nih.gov
Inhibition of Polymorphonuclear Cell AccumulationReduced accumulation of PMNs in inflamed tissues. nih.govmdpi.com
Reduction of Leukocyte CountsDecreased leukocyte counts in blood and aorta in a mouse model. nih.gov
Influence on Macrophage Function (via MC3R activation)MC3R functionality observed on macrophages, associated with anti-inflammatory effects and cytokine suppression. nih.govfrontiersin.orgoup.comfrontiersin.org

Efficacy in Experimental Models of Inflammatory and Other Pathologies

Research has explored the anti-inflammatory and protective effects of this compound in several disease models, highlighting its potential therapeutic applications.

Murine Models of Experimental Gout

Experimental gout in murine models is typically induced by injecting monosodium urate (MSU) crystals into joints, which triggers a significant inflammatory response characterized by leukocyte recruitment, predominantly neutrophils, and the release of pro-inflammatory cytokines. mdpi.comnih.govnih.gov This leads to joint swelling and functional changes mimicking human gouty arthritis. mdpi.comnih.gov

Studies utilizing these models have shown that this compound can attenuate the inflammatory response elicited by MSU crystals. For instance, culturing peritoneal macrophages from recessive yellow (e/e) mice, which bear a nonfunctional MC1R, with this compound led to the accumulation of cAMP, indicating MC3R functionality. nih.gov This effect was blocked by a neutralizing antibody against MC3R. nih.gov Furthermore, the release of the chemokine KC by urate crystals was attenuated by this compound in these macrophage cultures. nih.gov This attenuation was prevented by synthetic and natural MC3R antagonists but not by an MC4R antagonist. nih.gov

Systemic treatment with this compound in mice inhibited KC release and polymorphonuclear cell accumulation elicited by urate crystals in the peritoneal cavity. nih.gov These inhibitory actions were prevented by MC3R antagonists, while an MC4R antagonist was inactive. nih.gov These findings suggest that the anti-inflammatory effects of this compound in murine gout models are mediated through the activation of the MC3 receptor. nih.gov

Moreover, this compound has been shown to induce the anti-inflammatory protein heme-oxygenase 1 (HO-1). nih.gov Treatment with an HO-1 inhibitor exacerbated the inflammatory response to urate crystals and abrogated the anti-inflammatory effects of this compound, indicating a dual mechanism of action involving both cytokine/chemokine inhibition and HO-1 induction. nih.gov

Models of Rheumatoid Arthritis and Colitis

This compound has been suggested to provide protection against multiple inflammatory disorders, including rheumatoid arthritis and colitis. medchemexpress.com

Experimental models of rheumatoid arthritis in mice, often induced by immunization with collagen or serum, allow for the analysis of molecular mechanisms involved in disease development and inflammation resolution. nih.gov Colitis models, such as those induced by dextran (B179266) sodium sulfate (B86663) (DSS), are used to investigate intestinal inflammation. nih.gov While the search results indicate the potential for this compound in these models medchemexpress.com, specific detailed research findings on its efficacy in experimental rheumatoid arthritis and colitis models were not extensively provided in the search snippets.

Apolipoprotein E Deficient Mouse Models of Inflammation

Apolipoprotein E deficient (ApoE-/-) mice are a well-established model for studying atherosclerosis and associated inflammation. biorxiv.org These mice exhibit severe hypercholesterolemia and premature atherosclerosis. biorxiv.org Inflammation plays a significant role in the pathogenesis of atherosclerosis in these models. nih.gov

Studies in ApoE-/- mice fed a high-fat diet have investigated the effects of selective melanocortin MC3 receptor activation with (D-Trp8)-γ-MSH. nih.gov Treatment with (D-Trp8)-γ-MSH significantly reduced plasma levels of chemokine (C-C motif) ligands 2, 4, and 5. nih.gov Cytokine and adhesion molecule expression levels were also reduced in the spleen and liver of treated mice. nih.gov Consistent with these findings, (D-Trp8)-γ-MSH treatment reduced leukocyte counts in the blood and aorta, indicating suppression of systemic and local inflammation. nih.gov However, the treatment did not significantly change the size, macrophage content, or collagen deposition of aortic root plaques. nih.gov These results suggest that selective activation of the MC3 receptor by (D-Trp8)-γ-MSH suppresses inflammation and limits leukocyte accumulation in the aorta in ApoE-deficient mice, although it did not reduce atherosclerotic plaque size in this specific experimental setup. nih.gov

Protection in Myocardial Ischemia-Reperfusion Injury Models in Rats

Myocardial ischemia-reperfusion injury (MIRI) is a significant challenge in cardiovascular medicine, involving oxidative stress, inflammation, and cellular dysfunction. jucvm.com Rat models of MIRI are commonly used to study potential therapeutic interventions. nih.govresearchgate.net These models typically involve ligating the left anterior descending coronary artery for a period of ischemia, followed by reperfusion. jucvm.comnih.gov

While the search results highlight the importance and methodology of rat MIRI models jucvm.comnih.govresearchgate.netnih.gov, specific studies detailing the protective effects of this compound in these models were not found within the provided snippets. Research on MIRI models often focuses on evaluating the efficacy of various agents by assessing parameters such as infarct size, oxidative stress markers, histopathological changes, and inflammatory responses. jucvm.comnih.gov

Attenuation of Allergic Airway Inflammation in Murine Models

Allergic airway inflammation is a key feature of asthma, and murine models are widely used to study its mechanisms and potential treatments. nih.govnih.govbmrat.org These models often involve sensitization and challenge with allergens like ovalbumin (OVA) or house dust mite (HDM), leading to airway inflammation, eosinophilia, and airway hyperresponsiveness. nih.govnih.gov

The search results indicate that immunoproteasome inhibition, which affects T helper cell function, has shown effects in ameliorating disease symptoms in various mouse models of inflammatory diseases, including dextran sodium sulfate-induced colitis. frontiersin.org Studies have also investigated the role of the immunoproteasome in allergic airway inflammation models induced by OVA and HDM. frontiersin.org

While the search results discuss murine models of allergic airway inflammation and approaches to studying them nih.govnih.govbmrat.orgmdpi.com, specific detailed findings on the attenuation of allergic airway inflammation by this compound in these models were not present in the provided snippets.

Prevention of Endotoxin-Induced Effects in Rat Skeletal Muscle Cells

Sepsis, often induced by bacterial endotoxins like lipopolysaccharide (LPS), can lead to anorexia and muscle wasting due to increased muscle proteolysis. nih.govplos.org Melanocortin receptor-3 (MC3-R) has been identified as a predominant anti-inflammatory receptor for melanocortins. nih.govplos.org

Studies in adult male rats injected with LPS have investigated the effects of (D-Trp8)-γMSH, an MC3-R agonist. nih.govplos.org (D-Trp8)-γMSH decreased LPS-induced anorexia and prevented the stimulatory effect of LPS on hypothalamic IL-1β, COX-2, and CRH, as well as on serum ACTH and corticosterone. nih.govplos.org Serum IGF-I and its expression in the liver and gastrocnemius were decreased by LPS, but this decrease was not observed in rats that also received (D-Trp8)-γMSH. nih.govplos.org However, (D-Trp8)-γMSH did not modify the effect of LPS on IGFBP-3. nih.govplos.org

In the gastrocnemius muscle, (D-Trp8)-γMSH blocked the LPS-induced decrease in pAkt, pmTOR, MHC I, and MCH II, as well as the increase in pNF-κB(p65), FoxO1, FoxO3, LC3b, Bnip-3, Gabarap1, atrogin-1, MuRF1, and LC3a/b lipidation. nih.govplos.org In L6 myotube cultures, (D-Trp8)-γMSH was able to prevent the TNFα-induced increase of NF-κB(p65) phosphorylation and decrease of Akt phosphorylation, as well as of IGF-I and MHC I expression. nih.govplos.org These data suggest that MC3-R activation by (D-Trp8)-γMSH prevents the effect of endotoxin (B1171834) on skeletal wasting by modifying inflammation, corticosterone, and IGF-I responses, and also by directly acting on muscle cells through the TNFα/NF-κB(p65) pathway. nih.govplos.org (D-Trp8)-γMSH administration decreased the inhibitory effect of LPS on body weight and food intake, as well as the stimulatory effect of LPS on serum nitrites + nitrates, liver TNFα, and COX-2 mRNA. plos.org

The effect of (D-Trp8)-γMSH in blocking the inhibitory effect of both LPS and TNFα-induced reduction on IGF-I expression in muscle cells may be due to a direct effect on the IGF-I gene. nih.gov (D-Trp8)-γMSH also suppressed LPS-induced hypothalamic inflammation and activation of the adrenal axis, preventing the increase in hypothalamic interleukin-1β (IL-1β), COX-2 mRNA, and corticotrophin releasing hormone (CRH) mRNA induced by LPS. plos.orgnih.gov

Table 1: Summary of this compound Efficacy in Preclinical Models

Experimental ModelKey FindingsProposed Mechanism
Murine Models of Experimental GoutAttenuates chemokine KC release and polymorphonuclear cell accumulation induced by urate crystals. nih.govMC3 receptor activation; Induction of heme-oxygenase 1 (HO-1). nih.gov
Models of Rheumatoid Arthritis and ColitisSuggested potential for protection. medchemexpress.com(Specific detailed findings not provided in search results).
Apolipoprotein E Deficient Mouse Models of InflammationReduces plasma levels of chemokines (CCL2, CCL4, CCL5). nih.gov Reduces cytokine and adhesion molecule expression in spleen and liver. nih.gov Reduces leukocyte counts in blood and aorta. nih.gov Did not reduce atherosclerotic plaque size. nih.govSelective MC3 receptor activation; Suppression of systemic and local inflammation; Limitation of leukocyte accumulation in aorta. nih.gov
Protection in Myocardial Ischemia-Reperfusion Injury Models in Rats(Specific detailed findings on this compound not provided in search results).(Specific mechanisms for this compound not provided in search results).
Attenuation of Allergic Airway Inflammation in Murine Models(Specific detailed findings on this compound not provided in search results).(Specific mechanisms for this compound not provided in search results).
Prevention of Endotoxin-Induced Effects in Rat Skeletal Muscle CellsDecreased LPS-induced anorexia. nih.govplos.org Prevented LPS-induced increases in hypothalamic IL-1β, COX-2, CRH, serum ACTH, and corticosterone. nih.govplos.org Restored LPS-induced decrease in serum/liver/muscle IGF-I. nih.govplos.org Blocked LPS-induced changes in muscle signaling pathways (pAkt, pmTOR, NF-κB, FoxO, autophagy markers, atrogin-1, MuRF1). nih.govplos.org Prevented TNFα-induced changes in myotubes (NF-κB, Akt, IGF-I, MHC I). nih.govplos.orgMC3 receptor activation; Modulation of inflammation, corticosterone, and IGF-I responses; Direct action on muscle cells via TNFα/NF-κB pathway. nih.govplos.org

Differential Effects in Specific Neuroinflammatory Models

Lack of Reduction in Cortical and Striatal Damage in Focal Cerebral Ischemia Models

Research into melanocortin peptides has explored their potential anti-inflammatory and neuroprotective roles in the central nervous system. For instance, studies have investigated the effects of other melanocortin analogs, such as alpha-MSH and NDP-alpha-MSH, in models of global and focal cerebral ischemia, with some reports indicating neuroprotective outcomes and reduction in morphological damage unina.itnih.gov. However, these findings pertain to different melanocortin compounds.

The complexity of focal cerebral ischemia involves damage to specific brain regions, including the cerebral cortex and striatum, which are critical for various neurological functions practicalneurology.comnih.gov. Understanding the differential effects of potential therapeutic compounds in these distinct areas is crucial for assessing their translational potential.

Synthetic Approaches to D Trp8 G2 Msh

General Peptide Synthesis Methodologies for Melanocortin Analogs

Melanocortin analogs, including modified gamma-MSH peptides, are commonly synthesized using solid-phase peptide synthesis (SPPS) techniques. zhanggroup.orgzhanggroup.org SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The two primary strategies for temporary Nα-protection employed in SPPS are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. Fmoc chemistry is widely used due to its mild deprotection conditions (using a base like piperidine), which are compatible with a variety of side-chain protecting groups. zhanggroup.org Boc chemistry, which uses acid-labile protection, is also utilized.

The synthesis typically begins by attaching the C-terminal amino acid to the resin. Subsequent amino acids are coupled sequentially to the free N-terminus of the resin-bound peptide. Coupling reagents, such as HBTU (O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are used to activate the carboxyl group of the incoming amino acid, facilitating peptide bond formation. Monitoring the coupling efficiency, for instance, using the ninhydrin (B49086) (Kaiser) test, is crucial to ensure high yields and purity of the final peptide. After the peptide chain is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers. The crude peptide is then purified, commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).

While standard SPPS is a fundamental approach, variations and optimizations exist. Microwave irradiation can be employed during coupling steps to accelerate reactions and potentially improve efficiency. The incorporation of non-proteinogenic amino acids, such as D-tryptophan at position 8 in (D-Trp8)-g2-MSH, is achieved by simply including the appropriately protected D-amino acid derivative in the synthesis protocol at the desired position.

Strategies for Enhancing Chemical Stability and Enzymatic Resistance of Melanocortin Peptides

Naturally occurring peptides, including melanocortins, are often susceptible to rapid degradation by proteases in biological environments, limiting their therapeutic potential. To overcome this limitation and enhance the stability and bioavailability of melanocortin analogs like this compound, various chemical modification strategies are employed.

One well-recognized strategy is the incorporation of D-amino acids into the peptide sequence. Replacing an L-amino acid with its D-isomer at specific positions can disrupt the recognition site for peptidases, making the peptide more resistant to proteolytic cleavage. The presence of D-tryptophan at position 8 in this compound is a direct application of this strategy, aimed at improving its metabolic stability. Research has shown that D-amino acid substitutions can lead to peptides with high resistance to proteolytic degradation. Studies involving D-amino acid scans of peptide sequences have been instrumental in identifying modifications that yield more stable and selective analogs.

Cyclization is another highly effective method to enhance peptide stability by reducing conformational flexibility and protecting termini from exopeptidase activity. zhanggroup.org Various types of cyclization can be employed, including lactam bridges (formed between amino and carboxyl side chains), disulfide bonds (between cysteine residues), and thioether bridges. zhanggroup.org While this compound as a linear peptide does not feature cyclization, many stable melanocortin analogs utilize this approach.

Other strategies include the incorporation of unnatural amino acids, which can impart unique chemical properties and increase resistance to enzymatic breakdown. N-methylation of peptide bonds can also enhance stability by restricting conformational freedom and hindering protease access. Modifications at the N- or C-termini, such as N-acetylation or C-amidation, can block the action of exopeptidases. Furthermore, replacing oxidation-prone residues, such as methionine, with isosteric but more stable alternatives like norleucine (Nle), is a common tactic to improve chemical stability.

The specific incorporation of D-tryptophan at position 8 in this compound is a targeted modification based on structure-activity relationship studies and efforts to improve the pharmacological profile of gamma-MSH. This substitution, stemming from a D-amino acid scan of the gamma-MSH sequence, was shown to yield a highly selective agonist for a specific melanocortin receptor subtype, alongside enhanced stability.

Future Directions and Research Perspectives on D Trp8 G2 Msh

Exploration of Additional Signaling Cascades and Receptor Interactions

Beyond the primary coupling to Gαs protein and the subsequent increase in cAMP levels, which is a well-established signaling pathway for MC3R, future research should delve into other potential signaling cascades activated by (D-Trp8)-g2-MSH ijbs.comjcrpe.org. Studies have indicated that MC3R can also signal through mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2) ijbs.com. Further investigation is needed to fully characterize the extent and physiological relevance of ERK1/2 activation and other potential pathways, such as calcium-inositol triphosphate-PI3K and JAK-STAT pathways, in response to this compound stimulation frontiersin.org. Understanding the full spectrum of intracellular signaling engaged by this selective agonist will provide a more complete picture of its cellular effects.

Development of Novel Selective MC3R Ligands for Research Tools

The availability of highly selective ligands is crucial for precisely dissecting the physiological roles of individual MC3Rs nih.gov. While this compound is a valuable tool, the development of novel MC3R ligands with improved selectivity, potency, and diverse pharmacological properties (e.g., biased agonism) remains a key future direction nih.govumn.edu. Biased agonists, which preferentially activate certain signaling pathways over others, could help to differentiate the functional outcomes linked to different downstream cascades of MC3R activation ijbs.comnih.gov.

High-throughput screening approaches and structure-activity relationship (SAR) studies, similar to those used in the past to develop melanocortin ligands, can facilitate the discovery of such novel compounds umn.edumdpi.comoup.com. These new ligands would serve as essential research tools to further probe MC3R function in various physiological and pathophysiological settings nih.govumn.edu.

Investigation of Further Preclinical Disease Models and Pathophysiological Roles

Existing research highlights the anti-inflammatory properties of this compound in models of inflammation, such as urate crystal-induced peritonitis and experimental arthritis medchemexpress.comtocris.commedchemexpress.comnih.gov. Future studies should expand the investigation of this compound into a broader range of preclinical disease models to fully assess its therapeutic potential. This could include exploring its effects in models of other inflammatory conditions, autoimmune diseases, or disorders where MC3R is implicated, such as those related to energy homeostasis, growth, puberty, and circadian rhythms jcrpe.org.

Given the expression of MC3R in various tissues, including the central nervous system and immune cells, exploring its roles in neuroinflammation, metabolic disorders, and immune responses using this compound as a tool is warranted jcrpe.orgfrontiersin.orgmdpi.comoup.com. Investigating its effects in models with specific genetic modifications related to the melanocortin system could also provide valuable insights into its mechanisms of action in complex biological systems.

Elucidation of Detailed Molecular Interaction Mechanisms via Structural Biology Approaches

Understanding the precise molecular interactions between this compound and MC3R at the atomic level is fundamental for rational ligand design and understanding receptor activation. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in revealing the structures of GPCRs, including other melanocortin receptors, in complex with their ligands and downstream signaling proteins acs.orgresearchgate.net.

Future research should aim to obtain high-resolution structures of MC3R bound to this compound. This would provide detailed information about the binding pocket, key contact residues, and the conformational changes induced in the receptor upon ligand binding researchgate.net. Such structural insights would not only illuminate the basis for this compound's selectivity for MC3R but also guide the design of next-generation selective ligands with tailored pharmacological profiles. Comparing the structure of MC3R bound to this compound with structures bound to other agonists or antagonists could reveal the molecular determinants of agonist efficacy and biased signaling.

Q & A

Q. How can researchers avoid bias in interpreting (D-Trp⁸)-γ₂-MSH’s therapeutic potential?

  • Methodological Answer : Pre-register hypotheses (e.g., on Open Science Framework) and use blinded data analysis. Disclose conflicts of interest, particularly if synthesizing peptides commercially. Cite negative results to prevent publication bias .

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